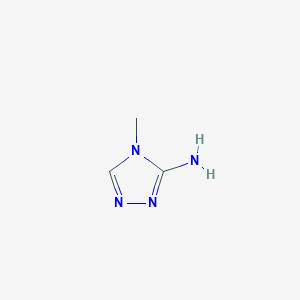

4-Methyl-4h-1,2,4-triazol-3-amine

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemistry and Biology

The 1,2,4-triazole nucleus, a five-membered ring with three nitrogen atoms and two carbon atoms, is a privileged structure in drug discovery and materials science. globalresearchonline.netnih.govwisdomlib.org Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. globalresearchonline.netresearchgate.netnih.govresearchgate.net This broad range of bioactivity is attributed to the triazole ring's ability to engage in various interactions, such as hydrogen bonding and coordination with metal ions, which are crucial for biological function. nih.gov

In medicinal chemistry, well-known drugs like the antifungals fluconazole (B54011) and itraconazole (B105839) contain the 1,2,4-triazole moiety, highlighting its importance in the development of therapeutic agents. nih.govmdpi.com The structural versatility of the 1,2,4-triazole ring allows for the synthesis of a vast library of derivatives, each with potentially unique pharmacological profiles. researchgate.netchemmethod.com Beyond medicine, 1,2,4-triazole derivatives find applications in agriculture as herbicides and fungicides and in materials science for the development of corrosion inhibitors and luminescent materials. mdpi.comsigmaaldrich.com

Historical Context of 4-Methyl-4H-1,2,4-triazol-3-amine and its Derivatives in Scholarly Literature

The synthesis of 1,2,4-triazole derivatives dates back to the late 19th century. Over the decades, a multitude of synthetic methodologies have been developed to construct this heterocyclic system. These methods often involve the cyclization of various precursors, such as thiosemicarbazides or amidrazones. mdpi.commdpi.com

Research specifically mentioning this compound and its closely related thiol derivative, 4-methyl-4H-1,2,4-triazole-3-thiol, has appeared in various contexts. For instance, studies have explored the synthesis of its derivatives and their potential biological activities. The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with other chemical entities has been a route to new molecular structures. sigmaaldrich.com The coordination chemistry of its thiol analogue with metal ions like mercury(II) has also been a subject of investigation, suggesting potential applications in materials science. sigmaaldrich.com Furthermore, the synthesis of novel 1,2,4-triazole derivatives, which may be structurally analogous to this compound, is an ongoing area of research. researchgate.netmdpi.com

Research Gaps and Future Directions for this compound Studies

Despite the broad interest in 1,2,4-triazoles, the specific compound this compound itself remains relatively underexplored in comparison to its other isomers and derivatives. A significant portion of the existing literature focuses on its thiol counterpart or more complex derivatives.

Future research could productively focus on a number of areas. A systematic evaluation of the biological activity of this compound across a range of assays (e.g., antimicrobial, anticancer, anticonvulsant) is warranted to fully understand its therapeutic potential. In-depth studies into its mechanism of action at a molecular level would provide valuable insights for rational drug design.

Furthermore, exploring the synthetic utility of this compound as a building block for more complex molecules could lead to the discovery of novel compounds with enhanced properties. Investigating its potential in materials science, for example as a ligand for the formation of coordination polymers or as a component in organic light-emitting diodes (OLEDs), represents another promising avenue. A deeper understanding of its fundamental chemical and physical properties will be crucial to unlocking its full potential in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDZKOREXYFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302769 | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-76-8 | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Methyl 4h 1,2,4 Triazol 3 Amine

Established Synthetic Routes for 4-Methyl-4H-1,2,4-triazol-3-amine and its Precursors

The synthesis of the this compound core and its precursors involves a variety of chemical strategies. These methods range from classical cyclization reactions to modern techniques that offer improved efficiency and environmental compatibility.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent an efficient approach to synthesizing complex molecules like 1,2,4-triazoles from simple starting materials in a single step, which is valued for its high atom and step economy. rsc.org

A notable three-component, one-pot reaction involves treating 1,3-diones, trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate to form hybrid molecules where a 1,2,4-triazole (B32235) is linked to a 1,3-dione. rsc.orgrsc.org This method is advantageous due to its mild, metal-free conditions. rsc.orgrsc.org Another multicomponent process allows for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines. acs.org The reaction's efficiency can be influenced by the electronic properties of substituents on the aryl ring and is often promoted by the addition of an acid. acs.org

Furthermore, a metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides a pathway to structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.org One-pot procedures have also been developed for producing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with high regioselectivity. organic-chemistry.orgnih.gov A similar three-component approach has been successfully implemented in parallel synthesis, demonstrating its utility in creating large chemical libraries. nih.gov

The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) can be achieved through a one-pot reaction starting from aniline (B41778) derivatives, which react with ethyl chloroformate and then ethyl carbazate (B1233558) before cyclization. organic-chemistry.orgepa.gov This method avoids the use of toxic reagents and reduces solvent usage. organic-chemistry.org

Table 1: Examples of One-Pot and Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Three-component | 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Metal-free, base-promoted, mild conditions | rsc.orgrsc.org |

| Multicomponent | Anilines, aminopyridines, pyrimidines | Direct synthesis of 1-aryl-1,2,4-triazoles | acs.org |

| Three-component | Amidines, isothiocyanates, hydrazines | Metal- and oxidant-free, access to 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

| One-pot, three-component | Carboxylic acids, primary amidines, monosubstituted hydrazines | High regioselectivity for 1,3,5-trisubstituted-1,2,4-triazoles | organic-chemistry.orgnih.gov |

| One-pot | Aniline derivatives, ethyl chloroformate, ethyl carbazate | Synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones | organic-chemistry.orgepa.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. researchgate.netrsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org

A straightforward and green synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed using controlled microwave irradiation for the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.com This method is suitable for volatile carboxylic acids and is scalable for laboratory production. mdpi.com Similarly, a catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds efficiently under microwave irradiation. organic-chemistry.org

Microwave assistance has also been employed in the one-pot synthesis of 3,3'-(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines from dicarboxylic acids and aminoguanidine in an aqueous medium, with reactions completing in as little as five minutes at 200°C. rsc.org Another efficient protocol uses microwave irradiation to produce N-protected or N-deprotected 1,5-diaryl-3-amino-1,2,4-triazoles from N-acyl-N-Boc-carbamidothioates in low reaction times. researchgate.net

Furthermore, a catalyst- and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions, demonstrating broad substrate scope and good-to-excellent yields in short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Product | Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted-1,2,4-triazole | Not specified | Conventional | > 4.0 hours | Not specified | rsc.org |

| 1,3,5-Trisubstituted-1,2,4-triazole | Not specified | Microwave | 1 minute | 85% | rsc.org |

| 3,5-Disubstituted-1,2,4-triazole derivatives | Ammonia, organo-nitriles | Hydrothermal | 72 hours | Not specified | rsc.org |

| 3,5-Disubstituted-1,2,4-triazole derivatives | Ammonia, organo-nitriles | Microwave | 1.5 hours | 85% | rsc.org |

| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, benzohydrazides | Microwave | 40-180 minutes | 76-89% | nih.gov |

Metal-Free and Oxidant-Free Methodologies

The development of metal-free and oxidant-free synthetic routes is a significant goal in green chemistry. For the synthesis of 1,2,4-triazoles, several such methods have been established.

A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines offers an environmentally friendly pathway to fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This [2 + 1 + 2] cyclization strategy is noted for its mild reaction conditions. organic-chemistry.org Additionally, a base-promoted, metal-free multicomponent reaction has been reported for the synthesis of 1,2,4-triazole-based hybrids. rsc.orgrsc.org

The synthesis of 1H-1,2,4-triazol-3-amines can be achieved under metal-free conditions. researchgate.net Furthermore, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation, avoiding the need for metal catalysts and additives. nih.gov

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the 1,2,4-triazole ring. A common approach involves the cyclization of hydrazine (B178648) derivatives. nih.gov For instance, the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent is a popular method for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov

Condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied, revealing the formation of stable hemiaminals, particularly with aldehydes containing electron-withdrawing groups. mdpi.com These hemiaminals are intermediates in the formation of Schiff bases. mdpi.com

The synthesis of 3-amino-1,2,4-triazoles can be achieved through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis and microwave conditions. mdpi.com Another route involves the oxidative cyclization of amidrazones and aldehydes, which can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol. organic-chemistry.org

Functionalization Strategies and Derivatization of the this compound Scaffold

The 1,2,4-triazole ring is a versatile scaffold that can be functionalized to produce a wide array of derivatives. nih.govrsc.org

Alkylation and Acylation Reactions

Alkylation and acylation are common methods for modifying the 4-amino-4H-1,2,4-triazole structure. The exocyclic amino group can be acylated, and one of the ring nitrogens retains its basic character, allowing for easy alkylation to form 4-acylamino-4H-1,2,4-triazolium salts. cdnsciencepub.com For example, 4-phenylacetylamino-4H-1,2,4-triazole can be synthesized by acylating 4-amino-4H-1,2,4-triazole with phenylacetyl chloride. cdnsciencepub.com

The alkylation of 3,5-di(pyridin-2-yl)-4H-1,2,4-triazole with butylamine (B146782) can lead to the formation of the corresponding 4-butyl-4H-1,2,4-triazole derivative. nih.gov The synthesis of various 4-alkyl-4H-1,2,4-triazole derivatives has been achieved through methods like Suzuki cross-coupling reactions. nih.gov

Acylation is also a key step in the synthesis of more complex structures. For instance, 3,5-disubstituted 1,2,4-triazole based piperazine (B1678402) amide and urea (B33335) derivatives have been synthesized under microwave-assisted conditions. scipublications.com

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The core structure of this compound, featuring a primary amino group and a methyl-substituted triazole ring, serves as a versatile platform for chemical modification. The introduction of diverse functional groups is a key strategy in medicinal chemistry for developing new derivatives and conducting structure-activity relationship (SAR) studies. These studies help in understanding how different chemical moieties influence the biological activity of the parent compound.

The primary amino group at the C3 position and the N4-methyl group are the principal sites for modification. The amino group can undergo a variety of reactions to introduce new functionalities. For instance, condensation reactions with various aldehydes and ketones can yield Schiff bases (imines). researchgate.net These imines can be further modified or can themselves be the target compounds for biological evaluation.

Furthermore, the amino group can be acylated, sulfonylated, or alkylated to introduce a wide range of substituents. The introduction of aryl or heteroaryl moieties is a common strategy. For example, reacting the amino group with substituted benzaldehydes can introduce phenyl rings with various substituents (e.g., chloro, methoxy, nitro), which can significantly alter the electronic and steric properties of the molecule. pensoft.net

Structure-activity relationship studies on analogous 1,2,4-triazole systems have demonstrated that the nature and position of substituents on the triazole ring or on attached functional groups are critical for activity. researchgate.netnih.gov For instance, the introduction of a benzimidazole (B57391) substituent on a related triazole enhanced antimicrobial activity. Similarly, substituting the methyl group with a benzylsulfanyl group increased lipophilicity, which can improve membrane permeability. The addition of a dimethylaminoethyl group to a triazole scaffold was found to be essential for high cytotoxic activity against certain cancer cell lines. nih.gov

The following table summarizes various functional groups that can be introduced onto a 1,2,4-triazole scaffold, based on studies of analogous compounds, to explore SAR.

| Modification Site | Reaction Type | Reagents/Conditions | Introduced Functional Group | Potential Impact on Activity (from analogous compounds) | Reference |

| C3-Amine | Condensation | Aromatic aldehydes, glacial acetic acid | Arylmethylidene-amino (Schiff Base) | Can confer analgesic, antipyretic, and anticonvulsant properties. researchgate.netnih.gov | researchgate.netnih.gov |

| C3-Amine | Acylation | Mefenamic acid, DCC | Amide linkage to NSAID | Can create hybrid molecules with potential anti-tumor activity. pensoft.net | pensoft.net |

| N4-Position | --- | --- | Arylthio groups | Increases lipophilicity, potentially improving membrane permeability. | |

| C3-Amine | Reaction with Isothiocyanates | Phenyl isothiocyanate | Thiourea (B124793) derivatives | Precursors for further cyclization or can have intrinsic biological activity. nih.gov | nih.gov |

| C3-Amine | Mannich Reaction | Formaldehyde, secondary amines (e.g., morpholine) | Aminomethyl derivatives | Can enhance anti-inflammatory or antimicrobial activities. nih.govtandfonline.com | nih.govtandfonline.com |

Mechanistic Investigations of 4-Methyl-4H-1,2,4-triazole Formation and Transformation Reactions

The formation of the this compound ring system and its subsequent transformations are governed by fundamental principles of heterocyclic chemistry.

Formation of the 1,2,4-Triazole Ring: The synthesis of 1,2,4-triazoles often involves the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms. A common pathway for forming 4-substituted-3-amino-1,2,4-triazoles involves the reaction of thiosemicarbazide (B42300) derivatives or related compounds.

A plausible mechanistic pathway for the formation of a related 4-substituted-4H-1,2,4-triazole-3-thiol involves the cyclization of a thiourea derivative in a basic medium. researchgate.net By analogy, the formation of this compound could proceed from a corresponding aminoguanidine derivative. The general mechanism involves an intramolecular nucleophilic attack followed by a dehydration or similar elimination step to form the stable aromatic triazole ring. For instance, the reaction between S-methylisothioureas and acyl hydrazides provides a mild route to 3-amino-1,2,4-triazoles. organic-chemistry.org

Transformation Reactions: The primary transformation reaction for this compound involves the functionalization of its amino group. As mentioned previously, the formation of imines (Schiff bases) through condensation with aldehydes is a key reaction.

The mechanism for Schiff base formation proceeds via a two-step process:

Nucleophilic Addition: The nitrogen atom of the primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine. researchgate.net

Dehydration: The carbinolamine intermediate is typically unstable and undergoes acid-catalyzed dehydration. A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water). Subsequent elimination of a water molecule and formation of a carbon-nitrogen double bond yields the final imine product. researchgate.net

The following table outlines key mechanistic steps in the formation and transformation of the title compound and its derivatives.

| Reaction | Starting Materials | Key Intermediate | Mechanism | Final Product | Reference |

| Triazole Ring Formation | Substituted Thiosemicarbazide | Open-chain thiourea/guanidine derivative | Intramolecular cyclization followed by elimination of H₂S or H₂O. | 4-Substituted-1,2,4-triazole-3-thione/amine | nih.govresearchgate.net |

| Imine (Schiff Base) Formation | This compound, Aldehyde/Ketone | Carbinolamine | Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. | N-Substituted-imino-4-methyl-4H-1,2,4-triazole | researchgate.net |

| Thiazolidinone Ring Formation | Schiff Base, Thioglycolic Acid | --- | Cyclization via nucleophilic attack of the thiol group. | Thiazolidinone-triazole hybrid | researchgate.net |

Understanding these mechanisms is crucial for controlling reaction outcomes, optimizing yields, and designing rational synthetic routes to novel derivatives of this compound for further chemical and biological investigation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-4H-1,2,4-triazol-3-amine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound structure. The spectrum typically reveals distinct signals corresponding to the methyl protons, the amino protons, and the proton on the triazole ring. The chemical shifts of these protons are influenced by their local electronic environments. For instance, in a related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, the methyl group protons appear as a singlet, indicating their chemical equivalence. nih.gov Similarly, the amino group protons often present as a broad singlet, a characteristic that can be confirmed by deuterium (B1214612) exchange. The proton attached to the triazole ring will also exhibit a characteristic chemical shift.

While specific spectral data for this compound is not detailed in the provided search results, analysis of similar triazole derivatives provides expected ranges. For example, in derivatives of 1,2,4-triazole (B32235), the triazole ring proton signal can be observed in the downfield region. urfu.ru

Table 1: Representative ¹H NMR Spectral Data for Related Triazole Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 4.42 (s, 2H) | CH₂ |

| 5.36 (bs, 1H) | NH₂ | ||

| 6.90 (d, 1H) | Olefinic H | ||

| 12.67 (bs, 1H) | NH | ||

| 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Not Specified | 4.95 (s, 2H) | CH₂ |

| 5.30 (s, 2H) | NH₂ |

This table presents data for related compounds to illustrate typical chemical shifts for protons in similar chemical environments.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display signals for the methyl carbon and the two distinct carbons of the triazole ring. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

Publicly available spectral data for this compound can be found in databases like SpectraBase. nih.gov Analysis of related 1,2,4-triazole derivatives shows that the triazole ring carbons typically resonate in the range of approximately 140-160 ppm. urfu.ruresearchgate.net For instance, in a series of 4-amino-4H-1,2,4-triazole derivatives, the C-3 and C-5 carbons of the triazole ring were observed in this region. researchgate.net The methyl carbon would be expected to appear at a much higher field (lower ppm value).

Table 2: Representative ¹³C NMR Spectral Data for Related Triazole Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 59.4 | CH₂ |

| 156.7 | C-3 | ||

| 160.5 | C-5 | ||

| 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Not Specified | 35.41 | CH₂ |

This table presents data for related compounds to illustrate typical chemical shifts for carbons in similar chemical environments.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR, offers direct insight into the nitrogen atoms of the triazole ring and the amino group of this compound. This technique can be particularly useful for distinguishing between different nitrogen environments within the heterocyclic ring. Spectral data for this compound is available in specialized databases. nih.gov For the parent compound, 4-amino-1,2,4-triazole (B31798), ¹⁵N NMR spectral information is also documented. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The compound has a molecular weight of 98.11 g/mol . nih.gov

GC-MS and LC-MS Techniques

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for the analysis of this compound. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov LC-MS techniques are particularly useful for analyzing triazole derivatives, which can be challenging due to their polar nature. sciex.com LC-MS has been employed in the characterization of various 1,2,4-triazole derivatives, confirming their molecular masses. researchgate.netrsc.org The fragmentation patterns observed in the mass spectrum provide clues about the stability of different parts of the molecule and can be used to piece together the structure. The fragmentation of 1,2,4-triazolylthioacetate derivatives has been studied, revealing characteristic fragmentation pathways. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of a 1,2,4-triazole derivative will typically show characteristic absorption bands. ijsr.net For this compound, key expected absorptions include:

N-H stretching vibrations of the amino group, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹. In related 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to these vibrations. researchgate.net

C-H stretching vibrations of the methyl group and the triazole ring C-H bond, usually observed between 2850 and 3100 cm⁻¹. Aromatic C-H vibrations in 3-amino-1,2,4-triazole have been assigned to bands at 3083 cm⁻¹ and 3054 cm⁻¹. researchgate.net

C=N and N=N stretching vibrations of the triazole ring, which are diagnostic features appearing in the 1400-1600 cm⁻¹ region. ijsr.net

N-H bending vibrations of the amino group, typically found around 1600 cm⁻¹.

The FT-IR spectra of related triazole compounds have been extensively studied, providing a solid basis for the interpretation of the spectrum of this compound. researchgate.netresearchgate.netresearchgate.net For instance, in a study of 1,2,4-triazole and 3-amino-1,2,4-triazole, the N-H stretching vibrations were clearly identified. nih.gov

Table 3: Key IR Absorption Bands for Related Triazole Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 3-amino-1,2,4-triazole | 3211 | N-H stretching (amino group) | researchgate.net |

| 3-amino-1,2,4-triazole | 3083, 3054 | C-H aromatic vibrations | researchgate.net |

| 1,2,4-triazole | 3126 | N-H stretching | researchgate.net |

| 1,2,4-triazole | 1543 | -N=N stretching | researchgate.net |

| 1,2,4-triazole | 1529, 1483 | C=C (aromatic) stretching | researchgate.net |

| 5-substituted-4-amino-3-mercapto-1,2,4-triazoles | 1570-1550 | N=N stretching | ijsr.net |

This table presents data for related compounds to illustrate typical IR absorption frequencies for key functional groups.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction (SC-XRD) stands as the most definitive method for the absolute determination of the three-dimensional atomic arrangement of a crystalline solid. rigaku.com This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and its packing within a crystal lattice. rigaku.comyoutube.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. rigaku.com

While specific single crystal X-ray diffraction data for this compound is not presently available in the reviewed scientific literature, examining the crystallographic data of closely related triazole derivatives offers significant insight into the structural characteristics that could be anticipated for this compound. The analysis of these related structures demonstrates the wealth of information that can be gleaned from a successful crystallographic experiment.

Detailed research findings from studies on analogous triazole compounds reveal key structural features. For instance, the crystal structure of various triazole derivatives has been elucidated, providing precise measurements of bond lengths, bond angles, and torsion angles. mdpi.commdpi.com These studies often reveal a planar or near-planar conformation of the triazole ring, with specific bond distances characteristic of the aromatic nature of the heterocycle.

To illustrate the type of data obtained from such analyses, the crystallographic parameters for several related triazole compounds are presented below.

Table 1: Crystallographic Data for a Fused Triazolo/Thiadiazole Derivative. mdpi.com

| Parameter | Value |

| Compound | 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comacs.orgbohrium.comtriazolo[3,4-b] mdpi.comrsc.orgbohrium.comthiadiazole |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

This table showcases the fundamental crystallographic parameters that define the unit cell of a crystal. The unit cell is the basic repeating unit of a crystal structure, and its dimensions and angles are unique to the specific compound and its crystalline form.

Table 2: Selected Bond Lengths and Angles for a Fused Triazolo/Thiadiazole Derivative. mdpi.com

| Bond/Angle | Length (Å) / Angle (°) |

| C13-H13C...N2 | - |

| N4-H4...N1 | - |

| N3-H3... | - |

Note: Specific bond lengths and angles for this compound are not detailed in the provided search result but are typically reported in such studies.

This table would typically contain precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This information is critical for confirming the molecular structure and for understanding the electronic and steric effects within the molecule.

Table 3: Crystallographic Data for a Substituted Triazolo-pyridazino-indole. mdpi.com

| Parameter | Value |

| Compound | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and offer valuable insights into its solid-state behavior. Such a study would precisely define the bond lengths and angles of the triazole ring and the attached methyl and amino groups. Furthermore, it would elucidate the network of intermolecular interactions, which are fundamental to understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Studies of 4 Methyl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of heterocyclic compounds like 4-Methyl-4H-1,2,4-triazol-3-amine. dntb.gov.uanih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, molecular orbitals, and conformational landscapes of such molecules. inorgchemres.orgepstem.net

The electronic structure of 1,2,4-triazole (B32235) derivatives is a key determinant of their reactivity and interaction capabilities. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the electron-donating and electron-accepting abilities of a molecule.

For a closely related compound, 3-Methyl-4H-1,2,4-triazol-4-amine, DFT calculations have shown that the HOMO is primarily localized on the amino group, indicating that this is the most probable site for nucleophilic attack. Conversely, the LUMO is situated on the triazole ring, suggesting its susceptibility to electrophilic attack. This distribution of frontier molecular orbitals is a common feature among many 1,2,4-triazole derivatives. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. In studies of various 1,2,4-triazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and potential for applications in areas like nonlinear optics. dntb.gov.uanih.gov For instance, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO gap was found to be a critical parameter in evaluating their nonlinear optical properties. dntb.gov.uanih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the electronic structure. It provides information about charge distribution, hybridization, and intramolecular interactions. inorgchemres.org In palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol, NBO analysis revealed the delocalization of electron density from the lone pairs of nitrogen and sulfur atoms to the palladium atom, which is crucial for the formation and stability of the complexes. inorgchemres.org

Table 1: Calculated Electronic Properties of a 1,2,4-Triazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Region of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | - | Region of low electron density, susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | 4.618 eV (for a derivative) nih.gov | Indicates chemical reactivity and kinetic stability. |

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-forms, which can significantly influence its chemical and biological properties. rsc.orgresearchgate.net Computational studies are crucial for determining the relative stability of these tautomers.

For substituted 1,2,4-triazoles, the position of the substituent can affect the tautomeric equilibrium. rsc.org In the case of 3-Methyl-4H-1,2,4-triazol-4-amine, the 4H-form is suggested to be the most stable tautomer. This stability is attributed to a reduction in steric strain and favorable electronic delocalization provided by the methyl group. Theoretical calculations have estimated the 4H-form to be more stable than the 1H- or 2H-forms by 5–8 kcal/mol.

The study of tautomerism is often complemented by experimental techniques like NMR spectroscopy, with theoretical calculations aiding in the assignment of structures to the observed signals. ufv.br The annular prototropic tautomerism is a well-known phenomenon in 1,2,4-triazole compounds and has been studied both theoretically and experimentally. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a 1,2,4-triazole derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target. nih.gov These simulations can also elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In studies of various 1,2,4-triazole derivatives, molecular docking has been employed to predict their binding modes and affinities to various enzymes. nih.govresearchgate.net For example, derivatives of 1,2,4-triazole have been docked into the active sites of enzymes like c-kit tyrosine kinase and protein kinase B to evaluate their potential as anticancer agents. nih.gov The results of these studies often show that the triazole ring and its substituents play a crucial role in forming key interactions with the protein's active site. nih.gov The mechanism of action for some 1,2,4-triazoles involves binding to enzymes through hydrogen bonding and dipole interactions, leading to the inhibition of biological processes.

A significant outcome of molecular docking studies is the identification of key amino acid residues within the binding pocket of the target protein that are involved in the interaction with the ligand. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

For instance, in docking studies of 1,2,4-triazole derivatives with cyclin-dependent kinase 2 (CDK2), a target for cancer therapy, specific amino acid residues in the active site were identified as forming crucial hydrogen bonds and hydrophobic interactions with the ligand. researchgate.net This detailed understanding of the binding pocket interactions can guide the modification of the ligand structure to enhance its binding affinity and specificity.

Table 2: Example of Molecular Docking Results for a 1,2,4-Triazole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| c-kit tyrosine kinase | -176.749 (for a derivative) nih.gov | - |

| Protein kinase B | -170.066 (for a derivative) nih.gov | - |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mjcce.org.mkresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.

QSAR studies on 1,2,4-triazole derivatives have been conducted to understand the structural requirements for various biological activities, such as antibacterial and antifungal effects. mjcce.org.mksemanticscholar.orgresearchgate.net These studies often reveal that physicochemical parameters like hydrophobicity (logP), electronic properties, and steric factors play a significant role in determining the biological activity. researchgate.net For a series of 1,2,4-triazoles, initial regression analysis indicated that the chemical hardness (η) plays a dominating role in modeling their inhibitory activity against certain bacteria. mjcce.org.mk

QSPR models have been developed to predict the physicochemical properties of triazole derivatives, such as lipophilicity (logP). researchgate.net In one study, topological indices and indicator parameters were used to build a QSPR model for a series of 1,2,4-triazole derivatives, which successfully predicted their lipophilicity. researchgate.net Such models are valuable for predicting the pharmacokinetic properties of new compounds before their synthesis.

Prediction of Biological Activities Based on Molecular Descriptors

The principle that the biological activity of a substance is a function of its chemical structure is fundamental to medicinal chemistry and drug discovery. zsmu.edu.ua Computational methods, through a process known as in silico screening, allow for the prediction of potential biological activities based on a compound's structural formula, often before the compound is even synthesized. zsmu.edu.ua This approach is widely applied to nitrogen-containing heterocycles like 1,2,4-triazole derivatives to identify promising candidates for various therapeutic applications. zsmu.edu.uanih.gov

The prediction process relies on calculating molecular descriptors, which are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties. These descriptors are then used in models, such as Quantitative Structure-Activity Relationship (QSAR) models, or by software platforms like SuperPred and SwissADME, to forecast a compound's likely interactions with biological targets. zsmu.edu.uanuph.edu.ua For the broader class of 1,2,4-triazoles, these predictions have indicated potential for a wide range of biological activities, including antineoplastic, antibacterial, analgesic, antidiabetic, and antihypertensive effects. zsmu.edu.ua

For this compound, specific molecular descriptors have been computationally derived and are available in public databases. nih.gov These descriptors, including measures of lipophilicity (XLogP3), polarity (Topological Polar Surface Area), and hydrogen bonding capacity, serve as the foundation for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities. nih.govresearchgate.net For instance, descriptors related to hydrogen bonding and polar surface area are crucial for predicting a molecule's ability to interact with biological receptors and its transport properties. pensoft.net While specific predictive studies for this compound are part of broader research into triazole derivatives, its calculated descriptors suggest it is a candidate for such in silico evaluation to explore its therapeutic potential.

Correlation of Structural Features with Physicochemical Properties

The physicochemical properties of this compound are directly correlated with its distinct structural features: the 1,2,4-triazole ring, the amine group (-NH2) at position 3, and the methyl group (-CH3) at position 4. Computational methods provide precise values for these properties, which are essential for understanding the compound's behavior in chemical and biological systems. nih.gov

The core 1,2,4-triazole ring, with its three nitrogen atoms, along with the exocyclic amino group, makes the molecule relatively polar. This is quantified by the Topological Polar Surface Area (TPSA), which is calculated to be 56.7 Ų. nih.gov This value suggests moderate cell permeability. The presence of the amino group and ring nitrogens also allows the molecule to act as both a hydrogen bond donor and acceptor. It has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. nih.gov These features are critical for its solubility in polar solvents and its ability to bind to biological targets like enzymes and receptors. pensoft.net

Table 1: Computed Molecular Descriptors and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | nih.gov |

| Molecular Weight | 98.11 g/mol | nih.gov |

| XLogP3 | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 98.059246208 Da | nih.gov |

| Topological Polar Surface Area | 56.7 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

Biological Activities and Pharmacological Potential of 4 Methyl 4h 1,2,4 Triazol 3 Amine Derivatives

Antimicrobial Properties

Derivatives of 4-Methyl-4H-1,2,4-triazol-3-amine have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. nih.govmdpi.comnih.gov The incorporation of the 1,2,4-triazole (B32235) ring, a bioisostere of amide and ester groups, contributes to the low toxicity and favorable pharmacokinetic properties of these compounds. acs.org

Antibacterial Activity: Mechanisms and Efficacy

A variety of this compound derivatives have shown promising antibacterial activity. For instance, a study on 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine demonstrated a bactericidal effect at mass concentrations of 0.5% and 1.0%. nih.gov This particular derivative was found to be effective against strains of the Enterobacteriaceae family. nih.gov

The mechanisms underlying the antibacterial action of these derivatives are believed to involve the inhibition of essential bacterial enzymes. For example, some triazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.

Research has also explored the synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which have exhibited promising antimicrobial activities. The introduction of different substituents on the triazole ring allows for the modulation of antibacterial potency. For example, some Schiff base derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have shown significant activity against Mycobacterium tuberculosis.

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Efficacy | Reference(s) |

|---|---|---|---|

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine | Enterobacteriaceae family | Bactericidal at 0.5% and 1.0% mass concentrations | nih.gov |

Antifungal Activity: Mechanisms and Efficacy (e.g., Cytochrome P450 Inhibition)

The antifungal properties of 1,2,4-triazole derivatives are well-documented, with many commercially available antifungal drugs featuring this heterocyclic core. The primary mechanism of action for many of these antifungal agents is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Studies have shown that derivatives of 3-amino-1,2,4-triazole exhibit better antifungal performance against Candida albicans compared to their 3-thio-1,2,4-triazole counterparts. mdpi.com One particular derivative, 5-(1H-tetrazol-1-yl)methyl-4H-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine, demonstrated significant antifungal activity at a concentration of 2 μg/ml. mdpi.com Furthermore, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine has been reported to possess high antifungal activity. nih.gov

Interactive Table: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Mechanism of Action | Efficacy | Reference(s) |

|---|---|---|---|---|

| 5-(1H-tetrazol-1-yl)methyl-4H-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine | Candida albicans | Not specified | Active at 2 μg/ml | mdpi.com |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine | Not specified | Not specified | High antifungal activity | nih.gov |

Antiviral Activity: Mechanisms and Efficacy

The 1,2,4-triazole scaffold is a key component in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin. Derivatives of this compound have been synthesized and evaluated for their antiviral and virucidal activities against various viruses.

A study on 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives demonstrated their potential to reduce the replication of human adenovirus type 5 and ECHO-9 virus. The antiviral mechanism of triazole derivatives can vary, but often involves the inhibition of viral enzymes such as RNA polymerase. For instance, some triazole derivatives have shown inhibitory activity against the Nsp13 helicase of the MERS coronavirus. acs.org

Furthermore, research into condensed 1,2,4-triazole derivatives, such as 1,2,4-triazolo[5,1-c]triazines and 1,2,4-triazolo[1,5-a]pyrimidines, has revealed antiviral activity against influenza A (H1N1) virus. acs.org The versatility of the triazole ring allows for the development of compounds targeting a wide range of viral proteins and replication processes. nih.gov

Anticancer and Antiproliferative Activities

In addition to their antimicrobial effects, derivatives of this compound have emerged as a promising class of anticancer and antiproliferative agents. The structural features of the 1,2,4-triazole ring, such as its ability to form hydrogen bonds and its dipole moment, contribute to its interaction with various biological targets involved in cancer progression.

Inhibition of Molecular Targets (e.g., Tubulin, Aromatase Enzymes)

One of the key mechanisms through which these derivatives exert their anticancer effects is by inhibiting specific molecular targets crucial for cancer cell growth and survival.

Tubulin Inhibition: Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Several 1,2,4-triazole derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine (B1669291) binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting aromatase is a key therapeutic strategy. Non-steroidal aromatase inhibitors often contain a triazole ring that coordinates with the heme iron atom in the enzyme's active site, blocking its function. This leads to a significant reduction in estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive breast cancer cells.

In vitro and In silico Anticancer Screening

Extensive in vitro and in silico screening has been conducted to identify and optimize this compound derivatives with potent anticancer activity.

In vitro studies using various cancer cell lines have demonstrated the cytotoxic and antiproliferative effects of these compounds. For example, certain 1,2,4-triazole derivatives have shown significant activity against liver cancer (HepG2) and breast cancer cell lines.

In silico screening, including molecular docking studies, has been instrumental in understanding the binding interactions of these derivatives with their molecular targets. These computational methods help in the rational design of new derivatives with improved efficacy and selectivity. For instance, docking studies have elucidated how triazole derivatives bind to the active sites of enzymes like aromatase and vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

Interactive Table: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Molecular Target(s) | Activity/Efficacy | Reference(s) |

|---|---|---|---|---|

| Indole/1,2,4-triazole hybrids | NCI 60 cell line | Tubulin | Potent tubulin polymerization inhibitors | |

| 1,2,3-triazole/1,2,4-triazole hybrids | Various cancer cells | Aromatase | Significant aromatase inhibitory action |

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,2,4-triazole nucleus are widely recognized for their anti-inflammatory and analgesic potential. nih.govnih.govnih.gov Research into compounds structurally related to 4-methyl-4H-1,2,4-triazole has demonstrated notable analgesic effects. For instance, a study on a series of 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones, which are structurally similar to the target compound, identified significant analgesic properties. zsmu.edu.ua In a "hot plate" test conducted on rats, which measures sensitivity to thermal pain, the derivative 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was found to be the most potent compound, demonstrating a 127.78% increase in pain threshold compared to the control. zsmu.edu.ua This activity was reported to be higher than that of the reference drug, Analgin. zsmu.edu.ua Another compound in the same series also showed activity slightly greater than Analgin, with a 121.11% analgesic effect. zsmu.edu.ua

Further studies on other 1,2,4-triazole derivatives have corroborated their potential in pain management. In an evaluation of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, several compounds showed significant antinociceptive (pain-relieving) activity in both hot plate and tail immersion tests. nih.gov The structure-activity relationship (SAR) from this research indicated that substitutions with heterocyclic moieties, such as piperidine (B6355638), 1-benzyl piperazine (B1678402), and morpholine, at the acetamido group of the triazole produced the most appreciable activity. nih.gov

| Compound | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Hot Plate Test (Rats) | 127.78% analgesic activity (higher than Analgin) | zsmu.edu.ua |

| Derivative IV | Hot Plate Test (Rats) | 121.11% analgesic activity (slightly more active than Analgin) | zsmu.edu.ua |

The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are critical mediators of pain and inflammation. Some diaryl-1,2,4-triazole hybrids have been investigated as dual COX-2/5-LOX inhibitors. nih.gov Molecular docking studies have shown that certain triazole derivatives can effectively fit into the binding site of COX enzymes. mdpi.com The nitrogen atoms of the triazole ring are thought to play a crucial role in binding to these biological targets. nih.gov While the precise mechanisms for this compound derivatives are not fully elucidated in the provided context, the established activity of the broader triazole class against COX and LOX enzymes suggests a likely pathway for their anti-inflammatory and analgesic effects. nih.govmdpi.com

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a key feature in several anticonvulsant agents. nih.govnih.gov Numerous studies have focused on synthesizing and evaluating novel triazole derivatives for their potential to treat epilepsy, a common neurological disorder. nih.govzsmu.edu.ua Research has demonstrated that polysubstituted 4H-1,2,4-triazoles, in particular, are a promising class of compounds with significant anticonvulsant effects. nih.gov

The anticonvulsant properties of triazole derivatives are typically evaluated using standard animal models, primarily the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.govmdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.

Several series of 1,2,4-triazole derivatives have shown protection in these models. nih.govnih.gov For example, 4-alkyl-5-substituted-1,2,4-triazole-3-thiones have demonstrated potent anticonvulsant activity, particularly in the MES model. aminer.org Studies suggest that the mechanism for these specific derivatives involves interaction with voltage-gated sodium channels (VGSCs). aminer.org Similarly, a series of triazolopyrimidines, which are fused heterocyclic systems containing a triazole ring, showed significant anticonvulsive activity in both MES and PTZ models, with some compounds demonstrating a higher protection index than established antiepileptic drugs like carbamazepine (B1668303) and diazepam. nih.gov The mechanism for these triazolopyrimidines was linked to the involvement of GABA receptors. nih.gov

| Compound Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | Maximal Electroshock (MES) | Strong anticonvulsant activity; mechanism linked to voltage-gated sodium channels (VGSCs). | aminer.org |

| Triazolopyrimidines | MES and PTZ | Potent activity; mechanism involves GABA receptors. | nih.gov |

| 1-Disubstituted-4H-1,2,4-triazoles bearing thiadiazole | PTZ | Showed 20–80% protection against PTZ-induced seizures. | nih.gov |

Enzyme Inhibition Studies (e.g., Catalase)

Derivatives of 4-methyl-4H-1,2,4-triazole have been specifically investigated as inhibitors of various enzymes. nih.govacs.org A synthesized series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were evaluated for their potential to inhibit several enzymes. nih.govacs.org This research found that these compounds were active against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govacs.org Notably, methyl phenyl-substituted derivatives were identified as the most potent inhibitors of AChE and BChE. nih.gov The entire series of compounds showed greater inhibitory activity against the α-glucosidase enzyme than the reference standard, acarbose. nih.gov

The parent compound, 3-amino-1,2,4-triazole (which lacks the N4-methyl group), is a well-known and specific irreversible inhibitor of catalase. nih.gov It acts by covalently binding to the active center of the enzyme. nih.gov Studies in yeast showed that treatment with 3-amino-1,2,4-triazole led to the inactivation and aggregation of catalase within peroxisomes, suggesting it interferes with the correct folding of the enzyme. nih.gov

| Derivative Class | Target Enzyme | Inhibition Results | Reference |

|---|---|---|---|

| 1-(4-toluenesulfonyl)-4-[3-(...thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidines | Acetylcholinesterase (AChE) | Potent inhibition, especially by methyl phenyl-substituted derivatives (IC50 = 0.73 ± 0.54 µM for one derivative). | nih.gov |

| Butyrylcholinesterase (BChE) | Potent inhibition (IC50 = 0.038 ± 0.50 µM for one derivative). | nih.gov | |

| α-Glucosidase | All derivatives showed more inhibition than the reference drug acarbose. | nih.gov | |

| Urease | Active, with one derivative showing an IC50 of 19.35 ± 1.28 µM. | nih.gov | |

| Lipoxygenase (LOX) | Active inhibitors. | nih.govacs.org | |

| 3-Amino-1,2,4-triazole (parent compound) | Catalase | Specific and irreversible inhibitor. | nih.gov |

Other Reported Biological Activities (e.g., Antinociceptive, Antioxidant)

Beyond the activities already detailed, derivatives of 1,2,4-triazole have been explored for other pharmacological properties, including antinociceptive and antioxidant effects. nih.govzsmu.edu.ua

Antinociceptive Activity: As an extension of analgesic properties, antinociceptive activity refers to the blocking of the detection of a painful or injurious stimulus by sensory neurons. As mentioned previously, several 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated for this activity, with compounds featuring heterocyclic substitutions showing good results in thermal pain models. nih.gov

Antioxidant Activity: Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Synthetic compounds like 1,2,4-triazoles are of great interest for their potential antioxidant activity. researchgate.net A study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles found that several compounds exhibited antioxidant capabilities. zsmu.edu.ua The most pronounced activity was observed in 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, which reduced the level of thiobarbituric acid reactive substances (TBA-RS), a marker of lipid peroxidation, by 42.50%. zsmu.edu.ua The study noted that the presence of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus generally led to an increase in antioxidant activity. zsmu.edu.ua In another study, a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thiones showed potent scavenging of DPPH radicals, a common measure of antioxidant capacity. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Drug Candidates Incorporating the 4-Methyl-4H-1,2,4-triazol-3-amine Moiety

The design of new drug candidates often involves the incorporation of the this compound moiety into larger molecular frameworks to enhance pharmacological activity and improve pharmacokinetic properties. A common synthetic strategy begins with the functionalization of the core triazole structure. For instance, derivatives can be prepared starting from 4-methyl-4H-1,2,4-triazole-3-thiol. This thiol can undergo reaction with ethyl bromoacetate (B1195939) to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can then be converted to the corresponding acetohydrazide. researchgate.net This hydrazide serves as a key intermediate for the synthesis of various derivatives, such as thiosemicarbazides, by reacting with different isothiocyanates. researchgate.net

Another approach involves the synthesis of Schiff bases. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be prepared and subsequently reacted with various aldehydes to form Schiff bases, which can be further cyclized to generate thiazolidinone derivatives. mdpi.com Although this example starts with a phenyl-substituted triazole, the synthetic principle is applicable to the 4-methyl analog.

Furthermore, the 4-amino group of the triazole can be modified. For instance, new series of 4-amino-4H-1,2,4-triazole derivatives have been synthesized by reacting the amino group with various aryl aldehydes and ketones. researchgate.net These reactions highlight the versatility of the this compound scaffold in generating diverse chemical libraries for drug screening.

The following table summarizes some synthetic strategies for deriving novel compounds from triazole cores:

| Starting Material | Reagents | Intermediate/Final Product | Reference |

| 4-methyl-4H-1,2,4-triazole-3-thiol | 1. Ethyl bromoacetate 2. Hydrazine (B178648) hydrate (B1144303) 3. Isothiocyanates | Thiosemicarbazide (B42300) derivatives | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 1. Aldehydes 2. Thioglycolic acid | Thiazolidinone derivatives | mdpi.com |

| 4-amino-4H-1,2,4-triazole | Aryl aldehydes/ketones | Schiff base derivatives | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various therapeutic effects.

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds incorporating the this compound moiety can be significantly influenced by the nature and position of substituents. For example, in a series of 1,2,4-triazole (B32235) derivatives, the introduction of different substituents on an attached phenyl ring was found to modulate their anticancer activity. nih.gov

In another study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives, the introduction of various benzylidene groups at the 4-amino position led to compounds with varying diuretic activity. Specifically, the presence of 3,4-dimethoxybenzyl, 3,5-dimethoxybenzyl, and 2-chloro-6-fluorobenzyl substituents resulted in increased diuretic effects. zsmu.edu.ua This suggests that the electronic and steric properties of the substituents play a key role in the interaction with the biological target.

Furthermore, research on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives revealed that modifications at the 4-amino position influenced their antiradical activity. The introduction of a 2-hydroxybenzylidene radical resulted in high antiradical effect. zsmu.edu.ua

The following table provides examples of how substituent modifications can impact biological activity in related triazole compounds:

| Core Scaffold | Substituent Modification | Observed Biological Activity | Reference |

| 3,4,5-trisubstituted 4H-1,2,4-triazole | Substitution on a phenyl ring | Modulation of anticancer activity | nih.gov |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thion | Introduction of substituted benzylidene groups at the 4-amino position | Varied diuretic activity | zsmu.edu.ua |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Introduction of a 2-hydroxybenzylidene radical at the 4-amino position | High antiradical activity | zsmu.edu.ua |

Computational Approaches in Drug Design (e.g., ADME Prediction)

Computational methods are increasingly employed in drug design to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. These in silico tools help in the early identification of candidates with favorable drug-like properties, thereby reducing the time and cost of drug development. nih.gov

For derivatives of 1,2,4-triazoles, ADME prediction studies have been conducted to evaluate their potential as oral drug candidates. For instance, in a study of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggested that most of the synthesized compounds possessed drug-like properties with minimal predicted adverse effects and toxicity. researchgate.net Similarly, in silico ADME analysis of stilbene-linked 1,2,3-triazoles was used to evaluate their drug-likeness properties. nih.gov

The SwissADME online tool is a commonly used platform for these predictions, assessing parameters based on Lipinski's rule of five, which includes molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors. pensoft.net For a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, SwissADME was used to evaluate their potential to be developed into biologically active substances. zsmu.edu.ua

The following table illustrates typical ADME parameters evaluated for triazole derivatives:

| Parameter | Description | Importance in Drug Design |

| Molecular Weight | The mass of a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.

While specific examples of prodrugs for this compound are not extensively reported, the general principles of prodrug design are applicable. For instance, the amino group of the triazole could be temporarily masked with a cleavable promoiety to enhance its lipophilicity and improve membrane permeability.

A study on pyrazolo[3,4-d]pyrimidines, which are also nitrogen-containing heterocycles, demonstrated the successful application of a prodrug approach to improve aqueous solubility and biological efficacy. unisi.it In this case, a carbamate (B1207046) linkage was introduced, which was designed to be cleaved in vivo. A similar strategy could potentially be explored for derivatives of this compound to enhance their therapeutic potential.

Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target side effects. This can be achieved by conjugating the drug molecule to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells. Although specific targeted delivery systems for this compound are not detailed in the available literature, this remains a promising area for future research to improve the therapeutic index of drug candidates derived from this scaffold.

Applications in Materials Science

Corrosion Inhibition

Derivatives of 1,2,4-triazole (B32235) are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of nitrogen, and in some cases sulfur, atoms which act as adsorption centers on the metal surface, creating a protective barrier against corrosive media. While direct studies on 4-Methyl-4H-1,2,4-triazol-3-amine are not extensively documented in the provided literature, research on closely related compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) provides significant insight into the expected mechanisms. electrochemsci.orgnih.gov

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are standard methods used to study the behavior of triazole derivatives.

For instance, studies on the derivative 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on low-carbon steel in a 0.5 M HCl solution showed that the inhibition efficiency increased with inhibitor concentration, reaching 89% at 300 ppm at room temperature. nih.govnih.gov Tafel plots from this research indicated that ATFS functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

EIS measurements further corroborate these findings. For ATFS, an increase in the inhibitor's concentration leads to a rise in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). nih.gov The increase in Rct signifies a slowing of the corrosion rate at the metal-solution interface, while the decrease in Cdl suggests the displacement of water molecules and adsorption of the inhibitor on the steel surface. nih.gov

Surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) provide visual evidence of the protective film. For low-carbon steel inhibited by ATFS, AFM results showed a significant reduction in surface roughness from 7.58 nm in the acidic solution to 4.79 nm in the presence of the inhibitor, confirming the formation of a smoother, protective layer. nih.gov

Table 1: Electrochemical Data for ATFS on Low-Carbon Steel in 0.5 M HCl

| Parameter | Value in blank HCl | Value with 300 ppm ATFS |

|---|---|---|

| Inhibition Efficiency (IE%) | - | 89% |

| Charge Transfer Resistance (Rct) | Lower | Higher |

| Double-Layer Capacitance (Cdl) | Higher | Lower |

Data sourced from studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). nih.gov

The protective action of triazole-based inhibitors is attributed to their adsorption onto the metal surface, a process that can be described by various adsorption isotherms. For derivatives like AMTT and ATFS, the adsorption process has been found to follow the Langmuir adsorption isotherm. nih.govaun.edu.eg This model implies the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov

The mechanism of adsorption can be either physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical (chemisorption), involving the sharing of electrons and the formation of coordinate bonds between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms. electrochemsci.org The calculation of the standard free energy of adsorption (ΔG°ads) helps to distinguish between these mechanisms. The values obtained for AMTT suggest a chemical adsorption process. aun.edu.eg Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations further support a strong interaction between triazole derivatives and metal surfaces, with calculated adsorption energies indicating spontaneous and stable film formation. nih.govnih.gov

Ligands in Coordination Chemistry for Catalytic Applications

The 1,2,4-triazole scaffold is a versatile building block in coordination chemistry due to the presence of multiple nitrogen atoms that can act as electron-pair donors (Lewis bases). These nitrogen atoms allow triazole derivatives to function as ligands, binding to metal ions to form stable coordination complexes. researchgate.net

This compound and its derivatives can act as effective ligands for a wide range of transition metal ions. Studies on similar compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated their ability to form complexes with metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). researchgate.netnih.gov In these complexes, the triazole ligand often acts as a bidentate ligand, coordinating to the central metal ion through a nitrogen atom of the triazole ring and the nitrogen atom of the amino group, or a sulfur atom in thiol derivatives. researchgate.net